molecular formula C21H22F3N3O3 B5058627 1-(4-isopropylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

1-(4-isopropylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No. B5058627
M. Wt: 421.4 g/mol
InChI Key: XIJSEQPFFIFKSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-isopropylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, also known as TFMPP, is a psychoactive drug belonging to the piperazine family. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug. However, in recent years, TFMPP has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(4-isopropylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically at the 5-HT1A and 5-HT2A receptors. This leads to an increase in the release of serotonin, a neurotransmitter that plays a role in regulating mood, appetite, and sleep.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. These include an increase in serotonin and dopamine release, as well as an increase in heart rate and blood pressure. This compound has also been shown to have anxiolytic and antidepressant effects in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-isopropylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine in lab experiments is its specificity for the serotonin receptors. This allows for the study of the role of serotonin in various physiological and pathological conditions. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other receptors in addition to the serotonin receptors.

Future Directions

There are several future directions for research on 1-(4-isopropylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. One direction is the development of more specific and selective serotonin receptor agonists for use in therapeutics. Another direction is the exploration of the potential use of this compound in the treatment of other neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.

Synthesis Methods

The synthesis of 1-(4-isopropylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves the reaction of piperazine with 4-isopropylbenzoyl chloride and 2-nitro-4-(trifluoromethyl)aniline. The reaction is carried out in the presence of a base such as sodium carbonate and an organic solvent such as dichloromethane. The resulting product is then purified using chromatography.

Scientific Research Applications

1-(4-isopropylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. In psychiatry, this compound has been shown to have anxiolytic and antidepressant effects. In neurology, this compound has been studied for its potential use in the treatment of Parkinson's disease. In oncology, this compound has been studied for its potential use in the treatment of cancer.

properties

IUPAC Name

[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-(4-propan-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O3/c1-14(2)15-3-5-16(6-4-15)20(28)26-11-9-25(10-12-26)18-8-7-17(21(22,23)24)13-19(18)27(29)30/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJSEQPFFIFKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.